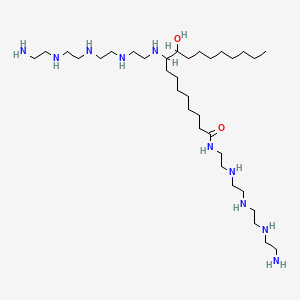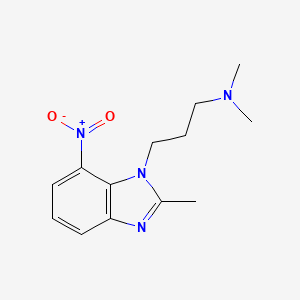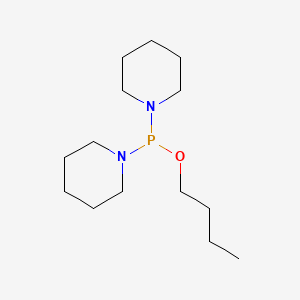
Phosphinous acid, dipiperidino-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipiperidinophosphinous acid butyl ester is an organic compound with the molecular formula C14H29N2OP. It is a phosphinous acid derivative, characterized by the presence of two piperidine rings and a butyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipiperidinophosphinous acid butyl ester can be synthesized through esterification reactions involving phosphinous acids and alcohols. One common method involves the reaction of dipiperidinophosphinous acid with butanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction typically requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of dipiperidinophosphinous acid butyl ester often involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heating of reactants, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to align with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
Dipiperidinophosphinous acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinous acid derivatives.
Applications De Recherche Scientifique
Dipiperidinophosphinous acid butyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and stabilizer in biological systems.
Medicine: Explored for its potential therapeutic effects, including pain management.
Industry: Utilized in the stabilization of polymers and as an additive in lubricants
Mécanisme D'action
The mechanism of action of dipiperidinophosphinous acid butyl ester involves its ability to interact with molecular targets through its phosphinous acid group. This interaction can lead to the stabilization of reactive intermediates and the inhibition of oxidative degradation. The compound’s antioxidant properties are attributed to its ability to decompose hydroperoxides and terminate radical chain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipiperidinophosphinous acid ethyl ester
- Dipiperidinophosphinous acid methyl ester
- Dipiperidinophosphinous acid propyl ester
Uniqueness
Dipiperidinophosphinous acid butyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its analogs, the butyl ester variant exhibits higher stability and enhanced reactivity in certain chemical reactions .
Propriétés
Numéro CAS |
74038-33-8 |
|---|---|
Formule moléculaire |
C14H29N2OP |
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
butoxy-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C14H29N2OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2-14H2,1H3 |
Clé InChI |
OHZKJNVBDIIYLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(N1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


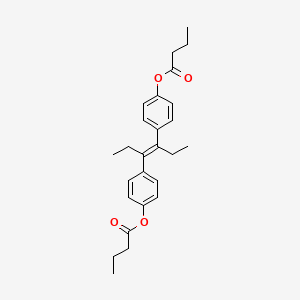


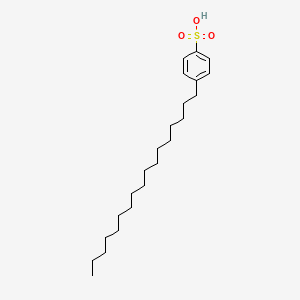
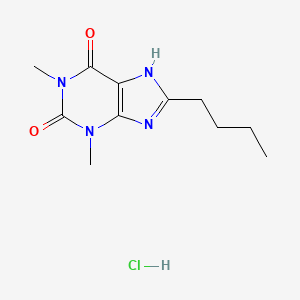
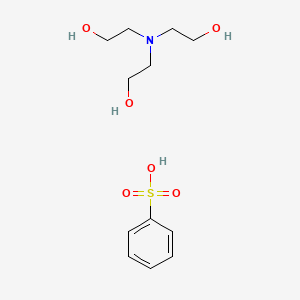
![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
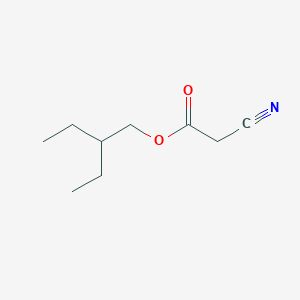
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
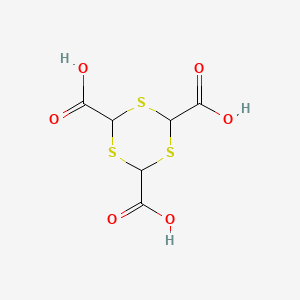
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
